molecular formula C17H25N3O5S B2671748 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2320458-67-9

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2671748
CAS No.: 2320458-67-9
M. Wt: 383.46
InChI Key: QWKQQARQVAEIQV-UHFFFAOYSA-N
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Description

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of an oxolan-3-yl group attached to a 1,4-diazepane ring, which is further connected to a sulfonyl phenoxy acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,4-diazepane ring: This can be achieved by the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of the oxolan-3-yl group: This step involves the reaction of the 1,4-diazepane with oxirane derivatives under controlled conditions to form the oxolan-3-yl substituted diazepane.

    Phenoxy acetamide formation: The final step involves the reaction of the sulfonylated diazepane with phenoxy acetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy acetamides.

Scientific Research Applications

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar phenoxy acetamide structures but different substituents.

    Sulfonyl diazepane derivatives: Compounds with similar sulfonyl diazepane structures but different functional groups.

Uniqueness

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is unique due to the presence of the oxolan-3-yl group attached to the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c18-17(21)13-25-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-24-12-14/h2-5,14H,1,6-13H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQQARQVAEIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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